H-Arg-gly-tyr-ala-leu-gly-OH

Description

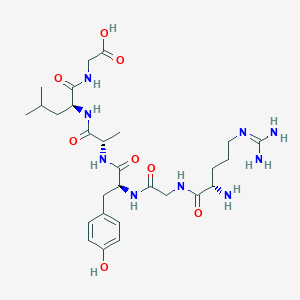

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32)/t16-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAKYHDUWYQJQN-FIRPJDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Peptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH is a synthetic peptide that acts as a competitive inhibitor of cAMP-dependent protein kinase (PKA). This technical guide provides a comprehensive overview of its structure, function, and the experimental methodologies used for its characterization. Detailed protocols for its synthesis, purification, and for assessing its inhibitory activity against PKA are presented. Furthermore, this document includes a visualization of the cAMP/PKA signaling pathway to provide context for the peptide's mechanism of action.

Introduction

Cyclic AMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, mediating the effects of a variety of hormones and neurotransmitters. The dysregulation of PKA activity is implicated in numerous diseases, making it an important target for therapeutic intervention. Synthetic peptides that can modulate PKA activity serve as valuable tools for studying its physiological roles and as potential leads for drug development. The peptide this compound was identified as a competitive inhibitor of PKA, and its study has contributed to the understanding of the substrate specificity of this important kinase.[1]

Peptide Structure and Properties

The peptide this compound has the following primary structure:

H-Arginine-Glycine-Tyrosine-Alanine-Leucine-Glycine-OH

This linear sequence of six amino acids dictates its chemical and physical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C29H47N9O8 |

| Molecular Weight | 665.74 g/mol |

| Amino Acid Sequence | Arg-Gly-Tyr-Ala-Leu-Gly |

| N-terminus | Arginine (Arg) |

| C-terminus | Glycine (Gly) |

Table 1: Physicochemical Properties of this compound.

Function: Competitive Inhibition of cAMP-Dependent Protein Kinase (PKA)

This compound functions as a competitive inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA).[1] This mode of inhibition means the peptide binds to the active site of the enzyme, the same site where the natural protein substrates would bind. By occupying the active site, the inhibitor prevents the kinase from phosphorylating its target substrates.

The specificity of this peptide as an inhibitor is derived from its amino acid sequence, which mimics the phosphorylation site of some PKA substrates. The presence of an Arginine residue is particularly important for recognition by the PKA active site.[1] However, the replacement of the phosphorylatable Serine or Threonine residue with an Alanine prevents the transfer of a phosphate group from ATP, thus turning the peptide into an inhibitor rather than a substrate.

Quantitative Inhibition Data

While the primary literature describes this compound as a competitive inhibitor, specific quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this particular peptide are not explicitly provided in the foundational study by Kemp et al. (1976). The study focused on the structural requirements for substrate recognition and inhibition. However, for a related peptide where the Tyrosine at position 3 was replaced by another Alanine (Arg-Gly-Ala-Ala-Leu-Gly), a Ki value would be necessary to quantify its inhibitory potency.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| This compound | cAMP-dependent Protein Kinase (catalytic subunit) | Data not available in the primary source |

Table 2: Quantitative Inhibition Data.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide resin or a similar suitable solid support

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the C-terminal amino acid (Fmoc-Gly-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Ala, Tyr, Gly, Arg).

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Arginine).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm (due to the Tyrosine residue).

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize them to obtain the final purified peptide as a white powder.

Functional Assay: Protein Kinase A Inhibition Assay

The inhibitory activity of this compound on PKA is determined by measuring the reduction in the phosphorylation of a known PKA substrate. A common method involves the use of a radioactive phosphate donor ([γ-³²P]ATP).

Materials:

-

Purified catalytic subunit of PKA

-

PKA substrate peptide (e.g., Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly)

-

Inhibitor peptide (this compound) at various concentrations

-

[γ-³²P]ATP

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid wash solution (e.g., 0.5% H₃PO₄)

Protocol:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, PKA substrate peptide, and varying concentrations of the inhibitor peptide.

-

Enzyme Addition: Add the PKA catalytic subunit to each tube to initiate the reaction.

-

Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. If determining the Ki, perform the assay with varying substrate concentrations.

Signaling Pathway

This compound exerts its effect within the cAMP signaling pathway. This pathway is initiated by the binding of an extracellular signal (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates various downstream target proteins, leading to a cellular response. The inhibitor peptide acts by directly blocking the catalytic activity of PKA.

Conclusion

The synthetic hexapeptide this compound serves as a valuable research tool for investigating the function and substrate specificity of cAMP-dependent protein kinase. Its role as a competitive inhibitor highlights the critical determinants within a peptide sequence for PKA recognition. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this and similar peptide-based enzyme modulators, which are essential for advancing our understanding of cellular signaling and for the development of novel therapeutics.

References

An In-depth Technical Guide to the Biological Activity of RGD Peptides

Disclaimer: This guide focuses on the biological activity of peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif. Initial searches for the specific "RGYALG" peptide did not yield significant results, suggesting it may be a less-characterized sequence. The RGD motif is a pivotal recognition sequence in many extracellular matrix (ECM) proteins, mediating cell adhesion and signaling through interaction with integrin receptors. This document provides a comprehensive overview of the biological functions, relevant quantitative data, experimental methodologies, and signaling pathways associated with RGD peptides, which are of paramount interest to researchers in cell biology, drug development, and biomaterials science.

Core Biological Activity of RGD Peptides

The primary biological function of the RGD motif is to mediate the attachment of cells to the extracellular matrix by binding to a class of transmembrane receptors known as integrins.[1] This interaction is fundamental to numerous physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and survival.[2]

Integrins are heterodimeric proteins composed of α and β subunits.[1] Several integrin subtypes, including αvβ3, αvβ5, α5β1, and αIIbβ3, recognize the RGD sequence.[1][3] The specificity of an RGD-containing peptide for a particular integrin subtype is influenced by the amino acids flanking the RGD motif and the peptide's conformational structure (linear versus cyclic).[4]

Upon binding to RGD ligands, integrins cluster on the cell surface and initiate intracellular signaling cascades. These pathways can influence cell behavior and crosstalk with other signaling pathways, such as those activated by growth factors like Vascular Endothelial Growth Factor (VEGF).[5]

Quantitative Data: RGD Peptide-Integrin Binding Affinities

The binding affinity of RGD peptides to various integrin subtypes is a critical determinant of their biological efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD). Lower values indicate higher binding affinity.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | KD (nM) | Reference |

| RGD (linear) | αvβ3 | 89 | [6] | |

| RGD (linear) | α5β1 | 335 | [6] | |

| RGD (linear) | αvβ5 | 440 | [6] | |

| E[c(RGDyK)]₂ (RGD2) | αvβ3 | 79.2 ± 4.2 | [7] | |

| FPTA-RGD2 | αvβ3 | 144 ± 6.5 | [7] | |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | [8] | |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | [8] | |

| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | [8] | |

| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | [8] | |

| Macrocyclic RGD (2-c) | αvβ3 | 0.91 µM (HEK-293 cells) | [9] | |

| Macrocyclic RGD (2-c) | αvβ5 | 12.3 µM (HT-29 cells) | [9] | |

| Cyclic DKP-RGD (7) | α5β1 | 25.7 | [10] |

Experimental Protocols

This assay quantifies the ability of cells to attach to a substrate coated with an RGD peptide.

Materials:

-

96-well plates

-

RGD-containing peptide with a cysteine residue for immobilization

-

Maleimide-activated Bovine Serum Albumin (Mal-BSA)

-

Phosphate Buffered Saline (PBS)

-

HEPES buffer (100 mM, pH 7)

-

Cell culture medium (e.g., DMEM) with 0.1% BSA

-

Cells of interest (e.g., HeLa cells, Human Dermal Fibroblasts)[11]

-

Trypsin-EDTA or EDTA/EGTA solution for cell detachment

-

Crystal violet solution (0.2% in 20% methanol)

Procedure:

-

Plate Coating:

-

Add Mal-BSA solution (10 µg/mL in water) to the wells of a 96-well plate (100 µL/well).[11]

-

Incubate for 30 minutes at 37°C.

-

Wash the wells twice with PBS.

-

Add the cysteine-containing RGD peptide solution in HEPES buffer to the wells.

-

Incubate for 2 hours at room temperature to allow covalent coupling.

-

Wash the wells twice with PBS.

-

-

Cell Seeding:

-

Incubation and Staining:

-

Incubate the plate for 1 hour at 37°C to allow for cell adhesion.[11]

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the attached cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with 0.2% crystal violet solution for 10-15 minutes.

-

Wash the wells with water to remove excess stain.

-

-

Quantification:

-

Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of attached cells.

-

Alternatively, attached cells can be imaged and counted using a microscope.[11]

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Serum-free cell culture medium

-

MTT solvent (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and culture until they adhere and reach the desired confluency.

-

Treat the cells with various concentrations of the RGD peptide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

-

Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

-

The absorbance is directly proportional to the number of viable cells.

-

Signaling Pathways and Visualizations

The binding of RGD peptides to integrins, particularly αvβ3, on endothelial cells plays a crucial role in angiogenesis (the formation of new blood vessels). This process is also heavily dependent on signaling by VEGF. RGD-integrin and VEGF receptor (VEGFR) signaling pathways are interconnected.

Below is a diagram illustrating the simplified signaling pathway initiated by RGD-integrin binding and its crosstalk with the VEGF pathway.

This diagram illustrates that RGD binding to integrins activates downstream signaling molecules like FAK, Src, PI3K, and ERK.[5] This can lead to cell proliferation, migration, and survival, which are key processes in angiogenesis. Notably, there is crosstalk between the integrin and VEGFR2 pathways, and some studies have shown that RGD peptides can inhibit the expression of key genes in the VEGF pathway, such as VEGFR2, STAT3, and HIF-1α.[14]

The following diagram outlines the key steps in the cell adhesion assay protocol described in section 3.1.

The following diagram outlines the key steps in the MTT assay protocol described in section 3.2.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and function of RGD peptides involved in bone biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 7. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of H-Arg-Gly-Tyr-Ala-Leu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH is a synthetic peptide that functions as a competitive inhibitor of cAMP-dependent protein kinase (PKA). Its mechanism of action is rooted in its structural mimicry of a PKA substrate, where the substitution of a phosphorylatable serine residue with a non-phosphorylatable alanine residue transforms it into a pseudosubstrate. This guide provides a comprehensive overview of the peptide's mechanism of action, including its role in the PKA signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction

This compound is a valuable tool in the study of signal transduction pathways regulated by cAMP-dependent protein kinase (PKA). PKA is a key enzyme in cellular signaling, responding to changes in intracellular cyclic adenosine monophosphate (cAMP) levels to phosphorylate a wide array of substrate proteins, thereby controlling numerous cellular processes. The ability to specifically inhibit PKA is crucial for dissecting its physiological roles and for the development of potential therapeutic agents. This technical guide delves into the core mechanism by which this compound achieves its inhibitory effect.

Core Mechanism of Action: Pseudosubstrate Inhibition

The primary mechanism of action of this compound is competitive inhibition of the catalytic subunit of PKA. This inhibitory action is achieved through its function as a pseudosubstrate.

The peptide's sequence is a direct analogue of the synthetic PKA substrate, H-Arg-Gly-Tyr-Ser -Leu-Gly-OH. In the substrate peptide, the serine residue is the site of phosphorylation by PKA. However, in H-Arg-Gly-Tyr-Ala -Leu-Gly-OH, this critical serine is replaced by an alanine residue[1]. Alanine lacks the hydroxyl group necessary for phosphorylation.

This single amino acid substitution allows the peptide to bind to the active site of the PKA catalytic subunit in a manner similar to the actual substrate. The arginine residue in the peptide is a key determinant for binding to the kinase's active site[1]. However, due to the absence of the phosphorylatable hydroxyl group on the alanine residue, the phosphotransfer reaction cannot proceed. Consequently, the peptide occupies the active site, preventing the binding and phosphorylation of endogenous substrates, thus acting as a competitive inhibitor[1].

Role in the PKA Signaling Pathway

The cAMP-dependent protein kinase (PKA) signaling pathway is a fundamental mechanism for cellular regulation. The pathway is initiated by the binding of extracellular signals, such as hormones, to G protein-coupled receptors (GPCRs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.

cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate target proteins on serine or threonine residues, modulating their activity and leading to a cellular response.

By competitively inhibiting the PKA catalytic subunit, this compound effectively blocks the downstream effects of cAMP signaling. This makes it a valuable tool for studying the specific roles of PKA in various cellular processes.

Data Presentation

The inhibitory potency of this compound is quantified by its inhibition constant (Ki). The original study by Kemp et al. (1976) reported the apparent Ki value for this peptide.

| Peptide Inhibitor | Target Enzyme | Inhibition Type | Apparent Ki (μM) | Reference |

| This compound | PKA | Competitive | 60 | Kemp et al., 1976[1] |

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of this compound, based on the principles described in the original research and current practices.

In Vitro PKA Inhibition Assay (Radioactive Method)

This protocol outlines a classic method to measure the inhibition of PKA activity using a radioactive phosphate donor.

Materials:

-

Purified catalytic subunit of PKA

-

This compound (inhibitor peptide)

-

Arg-Gly-Tyr-Ser-Leu-Gly (substrate peptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper discs

-

Scintillation fluid

-

Scintillation counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 50 µL.

-

Component Addition:

-

Add kinase buffer.

-

Add a known concentration of the substrate peptide (e.g., at its Km value).

-

Add varying concentrations of the inhibitor peptide, this compound. Include a control with no inhibitor.

-

Add purified PKA catalytic subunit.

-

-

Initiation of Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.

-

Washing: Wash the phosphocellulose paper discs extensively with an appropriate wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed and dried discs into scintillation vials with scintillation fluid.

-

Data Analysis: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The inhibitory effect is calculated by comparing the radioactivity in the presence of the inhibitor to the control. The Ki value can be determined using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion

This compound serves as a well-characterized and effective competitive inhibitor of cAMP-dependent protein kinase. Its mechanism as a pseudosubstrate, arising from the substitution of a key serine residue with alanine, provides a clear and understandable mode of action. This peptide remains a valuable reagent for researchers investigating the myriad of cellular processes modulated by PKA signaling. The data and protocols presented in this guide offer a solid foundation for its application in a research setting.

References

An In-depth Technical Guide on Peptide-Based Protein Kinase Inhibitors: A Methodological Framework

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Peptide-based inhibitors have emerged as a promising class of molecules for targeting protein kinases with high specificity and potency. This guide provides a comprehensive overview of the methodologies and data presentation standards for the characterization of a novel peptide-based protein kinase inhibitor. While a specific peptide with the sequence "RGYALG" is not documented in the scientific literature as a known protein kinase inhibitor, this document will use it as a hypothetical candidate to illustrate the rigorous process of evaluation that any new peptide inhibitor would undergo.

The development of peptide inhibitors often involves mimicking the substrate binding site or allosteric regulatory sites of the target kinase.[1] Peptides can offer advantages over small molecules in terms of their larger interaction surface, leading to higher specificity and potentially fewer off-target effects.[1]

I. Quantitative Data Presentation

A crucial aspect of characterizing a novel kinase inhibitor is the quantitative assessment of its inhibitory activity and specificity. This data is typically presented in tabular format to allow for clear comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical Peptide Inhibitor

This table would summarize the inhibitory potency of the peptide against a panel of protein kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Kinase Target | Peptide Concentration (µM) | % Inhibition | IC50 (µM) |

| Target Kinase A | 1 | 85 | 0.5 |

| Kinase B | 10 | 20 | >100 |

| Kinase C | 10 | 15 | >100 |

| PKA | 10 | 5 | >100 |

| PKCα | 10 | 8 | >100 |

Data is hypothetical for illustrative purposes.

Table 2: Kinetic Analysis of Target Kinase Inhibition

To understand the mechanism of inhibition, kinetic studies are performed. This table would present the kinetic parameters in the presence and absence of the inhibitor.

| Substrate | Inhibitor Concentration (µM) | Km (µM) | Vmax (nmol/min/mg) |

| ATP | 0 | 15 | 200 |

| ATP | 1 | 50 | 200 |

| Peptide Substrate | 0 | 10 | 200 |

| Peptide Substrate | 1 | 10 | 100 |

Data is hypothetical for illustrative purposes, suggesting a competitive inhibition with respect to ATP and non-competitive with respect to the peptide substrate.

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols used in the characterization of peptide kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of a peptide on the activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation. Radiometric assays using 32P-labeled ATP are considered the gold standard for their direct measurement of enzyme activity.[2][3]

Materials:

-

Purified recombinant kinase

-

Peptide inhibitor (e.g., RGYALG)

-

Specific peptide or protein substrate[4]

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper or other separation matrix[2]

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

-

Add varying concentrations of the peptide inhibitor to the reaction mixture.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Kinase Activity Assay

Objective: To assess the inhibitory activity of the peptide within a cellular context.

Principle: This assay measures the phosphorylation of a specific intracellular substrate of the target kinase in response to a stimulus. A reduction in phosphorylation in the presence of the peptide inhibitor indicates its cell permeability and efficacy.[5][6]

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium and supplements

-

Stimulating agent (e.g., growth factor, phorbol ester)

-

Peptide inhibitor (potentially modified with a cell-penetrating sequence)[7]

-

Lysis buffer

-

Phospho-specific antibodies against the substrate

-

Secondary antibodies conjugated to a reporter enzyme (e.g., HRP)

-

Western blotting or ELISA reagents

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of the peptide inhibitor.

-

Stimulate the cells with the appropriate agonist to activate the target kinase.

-

Lyse the cells to extract total protein.

-

Quantify the phosphorylation of the target substrate using Western blotting or ELISA with phospho-specific antibodies.

-

Normalize the phosphorylated substrate levels to the total amount of the substrate protein.

-

Determine the dose-dependent inhibition of substrate phosphorylation by the peptide.

III. Visualization of Pathways and Workflows

Visual representations are critical for understanding complex biological processes and experimental designs.

Signaling Pathway Diagram

This diagram illustrates a generic signal transduction pathway involving a protein kinase that can be targeted by an inhibitor.

Caption: A generic kinase signaling cascade and the point of intervention for a peptide inhibitor.

Experimental Workflow Diagram

This diagram outlines the typical workflow for screening and characterizing a novel peptide kinase inhibitor.

Caption: A stepwise workflow for the discovery and preclinical development of a peptide kinase inhibitor.

IV. Drug Development Considerations

The journey of a peptide from a kinase inhibitor to a therapeutic agent involves several critical steps. Peptides inherently have challenges such as poor stability and cell permeability, which need to be addressed during development.[8] Strategies to overcome these hurdles include chemical modifications like cyclization, incorporation of unnatural amino acids, or conjugation to cell-penetrating peptides.[8] The ultimate goal is to develop a peptide therapeutic with high efficacy, selectivity, and a favorable safety profile for clinical applications.[9]

References

- 1. Peptide inhibitors targeting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Biochemical and Cellular Specificity of Peptide Inhibitors of G Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide on the Target Pathways of H-Arg-Gly-Tyr-Ala-Leu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH has been identified as a competitive inhibitor of cyclic AMP-dependent protein kinase (PKA). This document provides a comprehensive overview of its primary target pathway, the PKA signaling cascade. It includes a detailed description of the mechanism of inhibition, experimental protocols for peptide synthesis and kinase activity assays, and quantitative data on its inhibitory potential. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating PKA modulation and its therapeutic implications.

Core Target Pathway: cAMP-Dependent Protein Kinase (PKA) Signaling

The primary and most well-documented molecular target of this compound is the cyclic AMP-dependent protein kinase, commonly known as Protein Kinase A (PKA). PKA is a key enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell growth and differentiation.

The canonical PKA signaling pathway is initiated by the binding of extracellular signals, such as hormones, to G-protein coupled receptors (GPCRs). This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the activation of PKA.

PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate specific serine and threonine residues on a wide range of substrate proteins, thereby modulating their activity and initiating downstream cellular responses.

Mechanism of Inhibition by this compound

This compound functions as a competitive inhibitor of the PKA catalytic subunit. Its mechanism of action is based on its structural similarity to the consensus phosphorylation sequence recognized by PKA. The peptide mimics the substrate by binding to the active site of the PKA catalytic subunit. However, due to the replacement of a phosphorylatable serine or threonine residue with an alanine, it cannot be phosphorylated. This stable binding to the active site prevents the authentic substrates from accessing the enzyme, thereby competitively inhibiting the kinase activity.

The arginine residue at the N-terminus of the peptide is a critical determinant for its binding to the PKA active site, highlighting the importance of basic residues in substrate recognition by this kinase.

Quantitative Data

The inhibitory potency of this compound against the catalytic subunit of cAMP-dependent protein kinase has been determined. The following table summarizes the key quantitative data.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | 2 µM | [1] |

Table 1: Inhibitory Potency of this compound against PKA.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solid-phase peptide synthesis vessel

-

HPLC system for purification and analysis

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the glycine.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence: Ala, Tyr(tBu), Gly, and finally Arg(Pbf).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Analysis and Lyophilization: Analyze the purified fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.

In Vitro PKA Inhibition Assay

The inhibitory activity of this compound on PKA can be determined using a radiometric assay that measures the transfer of the γ-32P from [γ-32P]ATP to a specific peptide substrate.

Materials:

-

Purified catalytic subunit of PKA

-

PKA substrate peptide (e.g., Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly)

-

[γ-32P]ATP

-

ATP solution

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid wash solution (e.g., 0.5% v/v)

-

Scintillation counter or Phosphorimager

Protocol:

-

Prepare Reaction Mixtures:

-

In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, a fixed concentration of the PKA substrate peptide (e.g., 100 µM), and the purified PKA enzyme.

-

Add varying concentrations of the inhibitor peptide, this compound. Include a control with no inhibitor.

-

-

Pre-incubation: Pre-incubate the reaction mixtures for 5 minutes at 30°C.

-

Initiate Reaction: Start the phosphorylation reaction by adding a solution of ATP containing [γ-32P]ATP to a final concentration that is at or below the Km for ATP.

-

Incubation: Incubate the reactions at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of each reaction mixture onto a labeled square of phosphocellulose paper.

-

Washing:

-

Wash the phosphocellulose paper several times in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone to aid in drying.

-

-

Quantification:

-

Place the dried paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, expose the dried paper to a phosphor screen and quantify the signal using a Phosphorimager.

-

-

Data Analysis:

-

Determine the percentage of PKA activity inhibition for each concentration of the inhibitor peptide relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate peptide.

-

Conclusion

This compound serves as a specific and competitive inhibitor of the catalytic subunit of PKA. Its well-defined mechanism of action and moderate inhibitory potency make it a valuable tool for studying the physiological and pathological roles of the PKA signaling pathway. The detailed protocols provided in this guide for its synthesis and in vitro characterization will aid researchers in further exploring the therapeutic potential of targeting PKA and in the development of novel kinase inhibitors.

References

An In-depth Technical Guide on the Role of H-Arg-Gly-Tyr-Ala-Leu-Gly-OH in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The hexapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH is a synthetically derived molecule that plays a significant role as a competitive inhibitor of cAMP-dependent protein kinase (PKA).[1] This technical guide provides a comprehensive overview of its mechanism of action, its place in cell signaling pathways, detailed experimental protocols for its characterization, and a summary of relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction to this compound

This compound, with the single-letter code RGYALG, is a hexapeptide that has been identified as a competitive inhibitor of cAMP-dependent protein kinase (PKA). Its inhibitory action is a result of its sequence, which mimics the phosphorylation site of PKA substrates but lacks the phosphorylatable serine or threonine residue. Specifically, it is an analog of the PKA substrate peptide Arg-Gly-Tyr-Ser-Leu-Gly, where the serine has been replaced with alanine. This substitution allows the peptide to bind to the active site of PKA but prevents the kinase from catalyzing the phosphotransfer reaction, thus competitively inhibiting the enzyme.

Role in Cell Signaling: Inhibition of the cAMP/PKA Pathway

The cAMP-dependent protein kinase is a crucial enzyme in a ubiquitous second messenger signaling pathway. The activation of PKA is initiated by the binding of cyclic adenosine monophosphate (cAMP), which is produced by adenylyl cyclase in response to various extracellular signals. Activated PKA then phosphorylates a multitude of downstream protein substrates on serine or threonine residues, thereby regulating a wide array of cellular processes, including gene expression, metabolism, cell growth, and apoptosis.

By competitively inhibiting PKA, this compound can be utilized as a tool to probe the physiological roles of the cAMP/PKA signaling cascade. Its application in cellular or biochemical studies can help to elucidate the specific downstream effects of PKA activity by observing the consequences of its inhibition.

Visualizing the PKA Signaling Pathway and Inhibition

The following diagram illustrates the canonical cAMP/PKA signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory potential of this compound is quantified by its inhibition constant (Ki). As a competitive inhibitor, its Ki value represents the concentration of the inhibitor required to reduce the enzyme activity by half. While the foundational study by Kemp et al. (1976) established its competitive inhibitory nature, a specific Ki value is not reported therein. The determination of Ki is crucial for dose-response studies and for comparing its potency with other PKA inhibitors.

| Parameter | Value | Description |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

| Target Enzyme | cAMP-dependent Protein Kinase (PKA) | A key enzyme in the cAMP second messenger system. |

| Ki | To be determined experimentally | The inhibition constant, a measure of the inhibitor's potency. |

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine using 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-amino acid (Fmoc-Leu-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected amine on the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Tyr, Gly, Arg).

-

Final Deprotection: Remove the terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Verification: Purify the crude peptide by reverse-phase HPLC and verify its identity and purity by mass spectrometry.

Protein Kinase A Inhibition Assay

The inhibitory activity of this compound on PKA can be determined using a radioisotope-based or fluorescence-based kinase assay.

Materials:

-

Purified catalytic subunit of PKA

-

PKA substrate peptide (e.g., Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly)

-

This compound (inhibitor)

-

[γ-³²P]ATP or ATP and a fluorescence-based detection system

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKA, and the substrate peptide.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Detection: Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for a PKA inhibition assay.

Conclusion

This compound is a valuable tool for the study of cAMP-dependent protein kinase and its role in cell signaling. As a competitive inhibitor, it allows for the specific and targeted disruption of the PKA pathway, enabling researchers to investigate the downstream consequences of PKA activity. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of this important research compound. Further studies to determine its precise Ki value and its effects in various cellular contexts will continue to enhance our understanding of PKA-mediated signal transduction.

References

Technical Guide: Physicochemical Characterization of the Hexapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH

This document provides a detailed technical overview of the molecular formula and weight of the hexapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide includes a comprehensive data summary, detailed experimental protocols for characterization, and a workflow diagram for logical process visualization.

Quantitative Data Summary

The molecular formula and weight of the peptide are derived from the constituent amino acids, accounting for the loss of water molecules during the formation of five peptide bonds. The properties of the individual amino acid residues are summarized below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Formula | Molar Mass ( g/mol ) |

| Arginine | Arg | R | C₆H₁₄N₄O₂ | 174.20[1][2] |

| Glycine | Gly | G | C₂H₅NO₂ | 75.07[3][4] |

| Tyrosine | Tyr | Y | C₉H₁₁NO₃ | 181.19[5][6] |

| Alanine | Ala | A | C₃H₇NO₂ | 89.09[7][8] |

| Leucine | Leu | L | C₆H₁₃NO₂ | 131.17[9][10] |

The calculated physicochemical properties of the hexapeptide this compound are presented in the table below.

| Parameter | Value |

| Molecular Formula | C₂₈H₄₅N₉O₈ |

| Average Molecular Weight | 635.72 g/mol |

| Monoisotopic Molecular Weight | 635.3402 g/mol |

Calculation Note: The molecular weight of the peptide is calculated by summing the molar masses of the individual amino acids and subtracting the mass of the water molecules (H₂O, 18.015 g/mol ) eliminated during the formation of the five peptide bonds.

Experimental Protocols for Peptide Characterization

The determination of a peptide's molecular weight and formula is a critical step in its characterization. The following are standard experimental methodologies employed for this purpose.

Mass spectrometry is the primary technique for the accurate determination of a peptide's molecular weight and can also be used for sequencing.

-

Objective: To determine the mass-to-charge ratio (m/z) of the peptide, from which the molecular mass can be accurately calculated.

-

Methodology: Electrospray Ionization (ESI-MS)

-

Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid), to a final concentration of approximately 1-10 pmol/µL.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become charged ions, often carrying multiple protons ([M+nH]ⁿ⁺).

-

Mass Analysis: The generated ions are directed into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z.

-

Data Deconvolution: The resulting spectrum often shows a series of peaks corresponding to the peptide with different numbers of charges. Software algorithms are used to deconvolute this series to determine the neutral molecular mass of the peptide.

-

This technique is used to determine the amino acid composition of the peptide, which serves to confirm the constituent amino acids and their relative ratios.

-

Objective: To identify and quantify the amino acids present in the peptide.

-

Methodology:

-

Hydrolysis: The peptide is hydrolyzed to break the peptide bonds and release the individual amino acids. This is typically achieved by heating the sample in 6M hydrochloric acid (HCl) at 110°C for 24 hours under vacuum.

-

Derivatization: The resulting amino acid hydrolysate is derivatized with a reagent (e.g., phenyl isothiocyanate, PITC) to make the amino acids detectable by UV or fluorescence.

-

Chromatographic Separation: The derivatized amino acids are separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential partitioning of the amino acids between the mobile and stationary phases.

-

Quantification: A detector measures the signal of each eluting amino acid. The concentration of each amino acid is determined by comparing its peak area to those of known standards. This provides the relative ratio of the amino acids in the original peptide.

-

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a synthetic peptide.

References

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. Glycine [drugfuture.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Tyrosine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. jpt.com [jpt.com]

- 8. Alanine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. supremepharmatech.com [supremepharmatech.com]

- 10. Leucine - Wikipedia [en.wikipedia.org]

The Potential Role of H-Arg-Gly-Tyr-Ala-Leu-Gly-OH in Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Arg-Gly-Tyr-Ala-Leu-Gly-OH, also known as RGYALG, is recognized as a competitive inhibitor of cAMP-dependent Protein Kinase A (PKA) and has associations with Protein Kinase C (PKC) signaling pathways.[1] While direct extensive research on the specific applications of this compound in stem cell biology is emerging, its established role as a modulator of key signaling pathways offers a strong rationale for its investigation in controlling stem cell fate. This technical guide provides a comprehensive overview of the potential applications of this peptide in stem cell research, drawing upon the established roles of PKA and PKC signaling in pluripotency and differentiation. The document outlines detailed experimental protocols, presents potential quantitative data in structured tables, and visualizes relevant signaling pathways and workflows using Graphviz diagrams to facilitate further research and development in this promising area.

Introduction: The Peptide and Its Core Signaling Interactions

This compound is a synthetic peptide with the sequence Arginine-Glycine-Tyrosine-Alanine-Leucine-Glycine. Its primary known mechanism of action is the competitive inhibition of PKA, a key enzyme in the cAMP signaling pathway. The PKA pathway is intricately involved in a multitude of cellular processes, including the regulation of gene expression, metabolism, and cell proliferation and differentiation. In the context of stem cells, the modulation of PKA and PKC signaling has been shown to be critical in maintaining the delicate balance between self-renewal and lineage commitment. Inhibition of PKC signaling, for instance, has been demonstrated to support the maintenance of pluripotency in both mouse and rat embryonic stem cells by influencing epigenetic modifications.[1][2][3] Conversely, the Gαs-PKA signaling axis has been identified as a pathway that, when inactivated, can promote stem cell expansion.[4]

Given these connections, this compound emerges as a valuable research tool for dissecting the roles of PKA and PKC signaling in various stem cell populations, including mesenchymal stem cells (MSCs), pluripotent stem cells (PSCs), and tissue-specific stem cells.

Potential Applications in Stem Cell Research

Based on the known functions of the PKA and PKC signaling pathways, this compound could be investigated for the following applications:

-

Maintenance of Pluripotency: By inhibiting PKA and potentially modulating PKC pathways, the peptide could be used to cultivate pluripotent stem cells in an undifferentiated state, preventing spontaneous differentiation.

-

Directed Differentiation: The controlled inhibition of PKA at specific time points during differentiation protocols could guide stem cells towards desired lineages, such as osteogenic or chondrogenic fates.

-

Tissue Engineering: Incorporation of this compound into biomaterial scaffolds could create a microenvironment that influences the behavior of seeded stem cells, promoting specific tissue regeneration.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound in stem cell applications is not yet widely available, the following tables present exemplar data from studies using other kinase inhibitors and peptides to illustrate the types of quantitative outcomes that could be expected.

Table 1: Effect of Kinase Inhibitors on Pluripotency Marker Expression in Embryonic Stem Cells

| Compound | Concentration | Target Pathway | Key Pluripotency Marker (Fold Change vs. Control) | Reference |

| PKC Inhibitor (e.g., Gö6983) | 1-10 µM | PKC | Oct4 (1.5-fold increase), Nanog (1.8-fold increase) | [2],[5] |

| MEK Inhibitor (PD0325901) | 0.5-1 µM | MAPK/ERK | Sox2 (1.3-fold increase) | [2] |

| GSK3 Inhibitor (CHIR99021) | 3 µM | Wnt/β-catenin | Klf4 (2.0-fold increase) | [2] |

Table 2: Influence of Bioactive Peptides on Mesenchymal Stem Cell Differentiation

| Peptide | Application Method | Differentiation Lineage | Key Differentiation Marker (Fold Change vs. Control) | Reference |

| RGD Peptide | Hydrogel conjugation | Osteogenic | Alkaline Phosphatase (2.5-fold increase), Runx2 (3.0-fold increase) | [6],[7] |

| RGD Peptide | Hydrogel conjugation | Chondrogenic | Collagen Type II (4.0-fold increase), SOX9 (3.5-fold increase) | [8],[9] |

| DGEA Peptide | Hydrogel conjugation | Osteogenic | Osteocalcin (2.0-fold increase) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on stem cells.

Protocol for Assessing the Effect on Pluripotent Stem Cell Self-Renewal

-

Cell Culture: Culture human induced pluripotent stem cells (hiPSCs) on Matrigel-coated plates in mTeSR™1 medium.

-

Peptide Preparation: Dissolve this compound in sterile PBS to create a 1 mM stock solution and filter-sterilize.

-

Treatment: Supplement the mTeSR™1 medium with the peptide at a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control (PBS) should be run in parallel.

-

Culture Period: Culture the hiPSCs for 5-7 days, with daily medium changes containing the peptide or vehicle.

-

Assessment of Pluripotency:

-

Morphology: Observe colony morphology daily for characteristics of undifferentiated cells (compact colonies, high nucleus-to-cytoplasm ratio, defined borders).

-

Alkaline Phosphatase Staining: At the end of the culture period, fix the cells and perform alkaline phosphatase staining.

-

Immunofluorescence: Fix cells and stain for key pluripotency markers such as OCT4, SOX2, and NANOG.

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR to quantify the expression levels of pluripotency genes (POU5F1, SOX2, NANOG).

-

Protocol for Investigating Directed Osteogenic Differentiation of Mesenchymal Stem Cells

-

Cell Culture: Culture human mesenchymal stem cells (MSCs) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Osteogenic Induction: Once cells reach 80% confluency, switch to an osteogenic induction medium (α-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).

-

Peptide Treatment: Add this compound to the osteogenic medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control.

-

Differentiation Period: Culture for 14-21 days, changing the medium with fresh peptide every 2-3 days.

-

Assessment of Osteogenesis:

-

Alizarin Red Staining: At the end of the differentiation period, fix the cells and stain with Alizarin Red S to visualize calcium deposits.

-

Alkaline Phosphatase (ALP) Activity Assay: Lyse the cells at various time points (e.g., day 7, 14, 21) and measure ALP activity using a colorimetric assay.

-

qPCR: Extract RNA at different time points and perform qPCR for osteogenic marker genes such as RUNX2, ALPL, and BGLAP (Osteocalcin).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound and its experimental investigation.

Caption: PKA signaling pathway and the inhibitory point of this compound.

References

- 1. PKC inhibitors regulate stem cell self-renewal by regulating H3K27me3 and H3K9me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Protein Kinase C Signaling Maintains Rat Embryonic Stem Cell Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinase C signaling maintains rat embryonic stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of a Gαs-PKA tumor suppressor pathway in skin stem cells initiates basal-cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Osteogenic Differentiation of Human Mesenchymal Stem Cells in Mineralized Alginate Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chondrogenic differentiation of human embryonic stem cell-derived cells in arginine-glycine-aspartate-modified hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Characterizing a Novel Peptide Modulator of the Wnt/β-Catenin Signaling Pathway

Topic: RGYALG Peptide and the Wnt Signaling Pathway Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the peptide with the sequence Arg-Gly-Tyr-Ala-Leu-Gly (RGYALG) is not documented as a modulator of the Wnt signaling pathway. This technical guide utilizes RGYALG as a hypothetical peptide inhibitor to provide a detailed framework for the characterization and validation of novel peptide-based therapeutics targeting this critical pathway. The mechanisms, data, and protocols described herein are based on established methodologies and findings from analogous studies on other Wnt-modulating peptides.

Introduction: The Wnt Signaling Pathway as a Therapeutic Target

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, cell proliferation, differentiation, and adult tissue homeostasis.[1][2] The pathway is broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches.[3] Aberrant activation of the canonical Wnt pathway, often characterized by the accumulation of the transcriptional coactivator β-catenin, is a well-established driver in numerous human cancers, including colorectal cancer, and other proliferative diseases.[4][5]

This central role in oncology has made the Wnt/β-catenin pathway an attractive, albeit challenging, target for therapeutic intervention.[2][5] A key event in oncogenic Wnt signaling is the interaction between nuclear β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[5] Disrupting this critical protein-protein interaction (PPI) represents a compelling strategy for downregulating oncogenic gene expression. Peptides, with their high specificity and ability to target large, flat PPI surfaces that are often intractable for small molecules, have emerged as a promising therapeutic modality.[1]

This guide outlines a comprehensive strategy for characterizing a hypothetical cell-penetrating peptide, RGYALG, designed to inhibit the Wnt/β-catenin pathway by disrupting the β-catenin-TCF interaction.

The Canonical Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand (the "off-state"), cytoplasmic β-catenin is sequestered in a multiprotein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[5][6] Within this complex, β-catenin is sequentially phosphorylated by CK1α and GSK3β, tagging it for ubiquitination and subsequent proteasomal degradation.[5] This process maintains low intracellular levels of β-catenin.[5]

Pathway activation (the "on-state") is initiated when a Wnt ligand binds to a transmembrane receptor complex composed of a Frizzled (Fz) protein and a Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[3][5][7] This binding event leads to the recruitment of the Dishevelled (Dvl) protein and Axin to the plasma membrane, causing the disassembly of the destruction complex.[3] Consequently, β-catenin is no longer phosphorylated, leading to its stabilization and accumulation in the cytoplasm.[4][7] This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing corepressors like Groucho and recruiting coactivators such as B-cell lymphoma 9 (BCL9) and CREB-binding protein (CBP), to initiate the transcription of Wnt target genes, including c-Myc and Cyclin D1.[2][4][5]

Hypothetical Quantitative Profile of RGYALG Peptide

To be considered a viable therapeutic candidate, the RGYALG peptide would need to demonstrate high-affinity binding to its target, potent functional inhibition of the pathway in cellular models, and on-target effects in Wnt-dependent cancer cells. The table below summarizes the hypothetical target values for these key parameters.

| Parameter | Assay Type | Target Protein / Cell Line | Hypothetical Value | Rationale |

| Binding Affinity (Kd) | Fluorescence Polarization | Recombinant Human β-catenin | 65 ± 5 nM | Indicates strong, specific binding to the target protein, comparable to other optimized therapeutic peptides.[1] |

| Functional Inhibition (IC50) | TCF/LEF Luciferase Reporter | HEK293T Cells | 0.5 µM | Demonstrates potent inhibition of β-catenin-mediated transcription in a cellular context. |

| Cell Proliferation (GI50) | Cell Viability Assay | DLD-1 (Wnt-dependent) | 10 µM | Shows selective anti-proliferative effect in a cancer cell line with an APC mutation causing Wnt pathway addiction.[5] |

| Cell Proliferation (GI50) | Cell Viability Assay | RKO (Wnt-independent) | > 50 µM | Lack of activity in a Wnt-independent cell line indicates on-target specificity and lower potential for off-target toxicity.[5] |

Key Experimental Protocols

Validating the mechanism of action and therapeutic potential of a novel peptide like RGYALG requires a suite of robust biophysical and cell-based assays. Detailed protocols for three critical experiments are provided below.

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: To quantitatively determine the binding affinity (Kd) of the RGYALG peptide for β-catenin.

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (FITC-RGYALG) will tumble rapidly in solution, resulting in low polarization. Upon binding to the much larger β-catenin protein, the complex tumbles more slowly, increasing the polarization.

Methodology:

-

Reagents & Materials:

-

Recombinant human β-catenin protein.

-

FITC-labeled RGYALG peptide (and unlabeled RGYALG for competition).

-

FP Assay Buffer (e.g., PBS, 0.01% Tween-20).

-

Black, non-binding 384-well microplates.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a stock solution of FITC-RGYALG at 20 nM in FP Assay Buffer.

-

Prepare a serial dilution of β-catenin protein, starting from a high concentration (e.g., 5 µM) down to a low concentration (e.g., 0.1 nM) in FP Assay Buffer.

-

In a 384-well plate, add 10 µL of the 20 nM FITC-RGYALG solution to each well.

-

Add 10 µL of each β-catenin dilution to the wells in triplicate. Include wells with buffer only (no protein) as a negative control.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.

-

Plot the change in mP against the logarithm of the β-catenin concentration.

-

Fit the resulting sigmoidal curve using a one-site binding model to calculate the dissociation constant (Kd).

-

Protocol: TCF/LEF Luciferase Reporter Assay

Objective: To measure the functional inhibition of Wnt/β-catenin signaling by the RGYALG peptide in a cellular context.

Principle: This assay uses a cell line (e.g., HEK293T) engineered to express firefly luciferase under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the production of luciferase, which can be quantified by measuring luminescence. A peptide that inhibits the pathway will reduce the luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

Methodology:

-

Reagents & Materials:

-

HEK293T cells.

-

TCF/LEF reporter plasmid (e.g., M50 Super 8x TOPFlash).

-

Renilla normalization plasmid (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR-99021) to activate the pathway.[6]

-

RGYALG peptide.

-

Dual-Luciferase Reporter Assay System.

-

White, opaque 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Day 1: Seed HEK293T cells into a 96-well plate. Co-transfect cells with the TOPFlash and Renilla plasmids according to the transfection reagent manufacturer's protocol.

-

Day 2: Remove the transfection media. Add fresh media containing Wnt3a (or CHIR-99021) to all wells except the unstimulated control. Immediately add serial dilutions of the RGYALG peptide to the appropriate wells.

-

Incubate for 18-24 hours.

-

Day 3: Lyse the cells and measure both Firefly and Renilla luciferase activity sequentially using a luminometer and the dual-luciferase assay kit.

-

Calculate the normalized response by dividing the Firefly luminescence value by the Renilla luminescence value for each well.

-

Plot the normalized response against the logarithm of the RGYALG peptide concentration and fit to a dose-response curve to determine the IC50 value.

-

Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that RGYALG disrupts the interaction between β-catenin and TCF4 in a cellular environment.

Principle: Co-IP is used to detect protein-protein interactions. An antibody against a specific protein (the "bait," e.g., β-catenin) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., TCF4) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.

Methodology:

-

Reagents & Materials:

-

DLD-1 cells (high endogenous β-catenin/TCF activity).

-

RGYALG peptide.

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Anti-β-catenin antibody (for IP).

-

Anti-TCF4 antibody (for Western blot detection).

-

Protein A/G magnetic beads.

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

-

-

Procedure:

-

Culture DLD-1 cells and treat them with either a vehicle control or a high concentration of RGYALG (e.g., 20 µM) for 4-6 hours.

-

Harvest and lyse the cells on ice. Clarify the lysate by centrifugation.

-

Set aside a small portion of the lysate as the "Input" control.

-

Incubate the remaining lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from the Input and the Co-IP eluates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-TCF4 antibody to detect co-precipitated TCF4. Also, probe the membrane with an anti-β-catenin antibody to confirm the successful immunoprecipitation of the bait protein.

-

Expected Result: The amount of TCF4 detected in the β-catenin Co-IP sample should be significantly reduced in the RGYALG-treated cells compared to the vehicle control, indicating that the peptide has disrupted the interaction.

-

Conclusion and Future Directions